

Application Note and Protocol: Spectrophotometric Determination of Nebivolol Hydrochloride in Bulk Drug

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Compound of Interest

Compound Name: *Nebivolol hydrochloride*

Cat. No.: *B129030*

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Abstract & Introduction

Nebivolol hydrochloride is a third-generation beta-blocker with high selectivity for $\beta 1$ -adrenergic receptors and vasodilating properties mediated by nitric oxide.^{[1][2]} It is widely used in the management of hypertension and heart failure.^{[1][3]} Accurate and reliable analytical methods are crucial for the quality control of **nebivolol hydrochloride** in bulk drug substance and pharmaceutical formulations. This application note presents a simple, accurate, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of **nebivolol hydrochloride**. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.^{[4][5][6]}

The principle of this method relies on the measurement of the ultraviolet absorbance of **nebivolol hydrochloride** in a suitable solvent. The chromophoric nature of the molecule, arising from its benzopyran rings, allows for direct quantification using spectrophotometry. This approach offers a significant advantage in terms of speed and simplicity over more complex chromatographic techniques, making it ideal for routine quality control analysis.

Physicochemical Properties of Nebivolol Hydrochloride

A thorough understanding of the physicochemical properties of **Nebivolol hydrochloride** is fundamental to the rational development of an analytical method.

Property	Value	Source
Chemical Name	α, α^1 -(imino bis (methylene)) bis (6-fluoro-3, 4-dihydro-2 H -1-benzopyran-2-methanol) hydrochloride	[3]
Molecular Formula	C ₂₂ H ₂₆ ClF ₂ NO ₄	[3][7][8]
Molecular Weight	441.9 g/mol	[3][7]
Appearance	White, odorless powder	[1][3]
Solubility	Soluble in methanol, DMSO, and ethanol.	[2][3]

Experimental Protocol

Instrumentation and Reagents

- Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cells.
- Reagents and Chemicals:
 - Nebivolol Hydrochloride** Reference Standard (of known purity)
 - Methanol (AR Grade)
 - 0.1N Hydrochloric Acid (HCl)
 - Purified Water

Selection of Solvent and Wavelength

The choice of solvent is critical in UV-Vis spectrophotometry as it can influence the absorption spectrum of the analyte. Methanol is a suitable solvent for **Nebivolol hydrochloride** due to its

good solubilizing capacity and UV transparency in the region of interest.[1][3] To ensure complete protonation of the secondary amine and achieve a stable and reproducible chromophore, a mixture of methanol and 0.01N HCl (10:90 v/v) is employed as the solvent.[3]

The wavelength of maximum absorbance (λ_{max}) was determined by scanning a solution of **Nebivolol hydrochloride** in the chosen solvent over the UV range of 200-400 nm. The λ_{max} was consistently observed at approximately 281 nm.[3][9][10] This wavelength was selected for all subsequent absorbance measurements to ensure maximum sensitivity.

Preparation of Standard Solutions

3.3.1 Standard Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh approximately 10 mg of **Nebivolol Hydrochloride** Reference Standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 10 mL of methanol and sonicate for 5 minutes to dissolve the standard completely.[3]
- Make up the volume to 100 mL with 0.01N HCl.[3]
- Mix the solution thoroughly.

3.3.2 Working Standard Solutions:

Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the solvent (methanol: 0.01N HCl, 10:90 v/v) to obtain concentrations in the range of 10-60 $\mu\text{g/mL}$.[3][9]

Preparation of Sample Solution (for Bulk Drug)

- Accurately weigh approximately 10 mg of the **Nebivolol Hydrochloride** bulk drug sample.
- Follow the same procedure as described for the preparation of the Standard Stock Solution (Section 3.3.1).

- From this stock solution, prepare a sample solution with a final theoretical concentration falling within the established calibration range (e.g., 30 µg/mL).

Analytical Procedure

- Set the spectrophotometer to measure absorbance at 281 nm.
- Use the solvent (methanol: 0.01N HCl, 10:90 v/v) as the blank.
- Measure the absorbance of each of the working standard solutions and the sample solution.
- Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
- Determine the concentration of **Nebivolol hydrochloride** in the sample solution from the calibration curve.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6]

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[11] The linearity of the method was established over the concentration range of 10-60 µg/mL.[3][9] The correlation coefficient (r^2) was found to be >0.999, indicating excellent linearity.

Parameter	Result
Linearity Range	10 - 60 µg/mL
Regression Equation	$y = mx + c$
Correlation Coefficient (r^2)	> 0.999

Accuracy

Accuracy was determined by recovery studies. A known amount of the standard drug was added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated. The mean recovery was found to be within 98-102%, demonstrating the accuracy of the method.[10]

Level	Amount Added ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	8	-	-
100%	10	-	-
120%	12	-	-

Precision

Precision of the method was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Repeatability: The absorbance of six replicate sample preparations at 100% of the test concentration was measured on the same day. The Relative Standard Deviation (%RSD) was calculated.
- Intermediate Precision: The analysis was repeated on two different days by different analysts to assess inter-day and inter-analyst variability.

The %RSD for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.[11]

Precision Study	% RSD
Repeatability (Intra-day)	< 2%
Intermediate Precision (Inter-day)	< 2%

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For a bulk drug, specificity is demonstrated by the absence of interference from synthetic intermediates or degradation products. This can be confirmed by comparing the spectrum of the analyte with that of a placebo and by forced degradation studies (not detailed here). The method is considered specific if common excipients do not interfere with the absorbance of the drug at the analytical wavelength.[\[1\]](#)[\[12\]](#)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

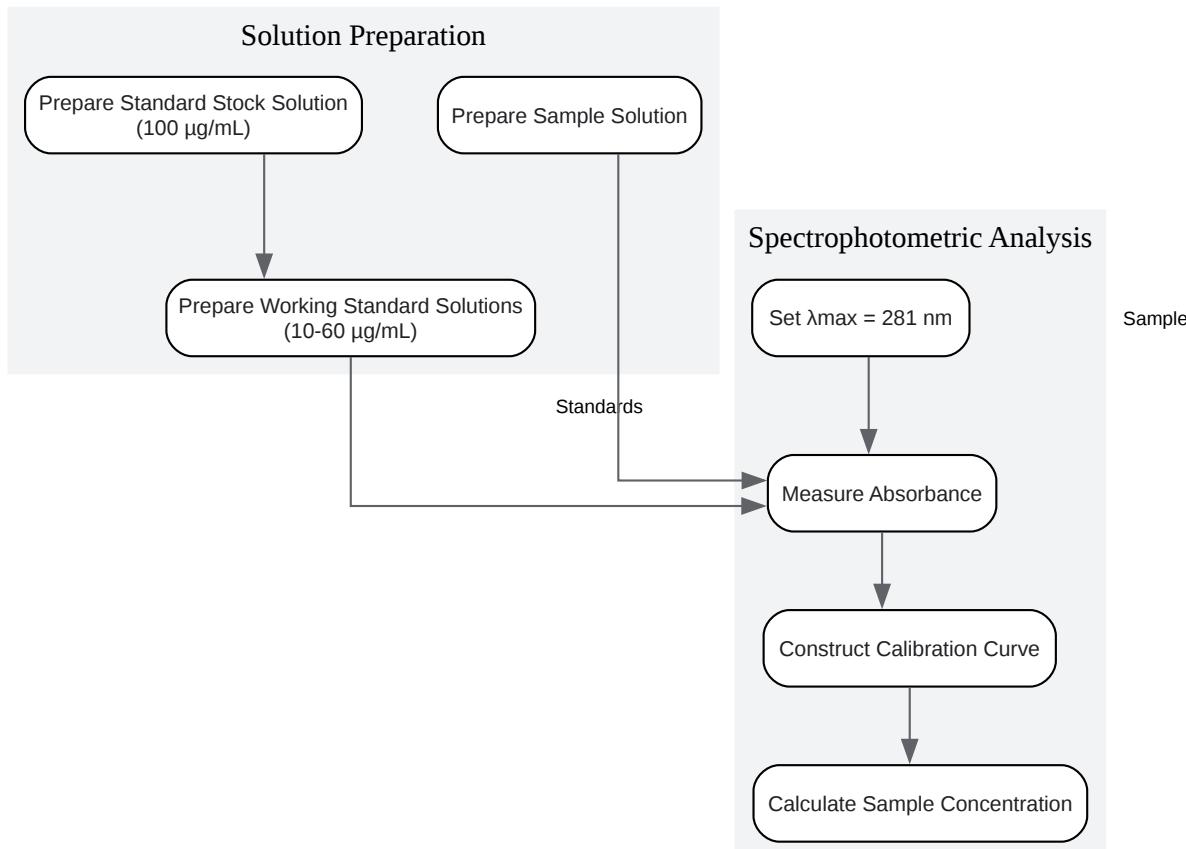
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$

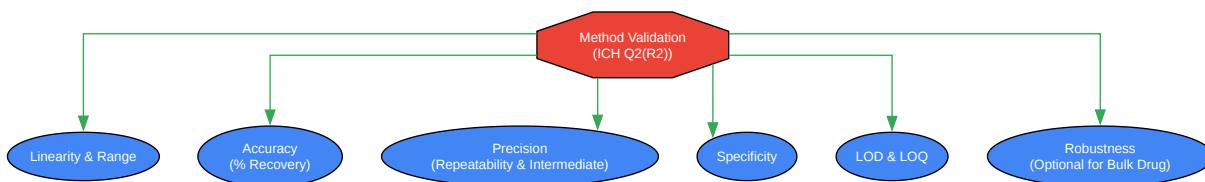
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. The calculated LOD and LOQ demonstrate the sensitivity of the method.
[\[1\]](#)

Parameter	Result ($\mu\text{g/mL}$)
Limit of Detection (LOD)	~0.6-2.0
Limit of Quantitation (LOQ)	~2.0-6.0

Visualized Workflows

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Caption: Experimental workflow for the spectrophotometric determination of Nebivolol HCl.



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Caption: Logical flow of the method validation process as per ICH guidelines.

Conclusion

The developed UV-Vis spectrophotometric method for the determination of **Nebivolol hydrochloride** in bulk drug is simple, rapid, accurate, precise, and cost-effective. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The absence of complex sample preparation procedures makes it an efficient analytical tool in a pharmaceutical setting.

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